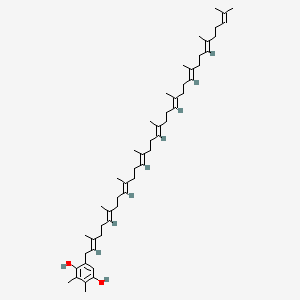

Plastoquinol-9

Description

Properties

CAS No. |

3819-09-8 |

|---|---|

Molecular Formula |

C53H82O2 |

Molecular Weight |

751.2 g/mol |

IUPAC Name |

2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol |

InChI |

InChI=1S/C53H82O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39,54-55H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ |

InChI Key |

IJBLJLREWPLEPB-IQSNHBBHSA-N |

SMILES |

CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |

Isomeric SMILES |

CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |

Canonical SMILES |

CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |

Synonyms |

plastohydroquinone plastoquinol PQH2 cpd |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Plastoquinol 9

Key Enzymes and Gene Regulation in Plastoquinol-9 (B116176) Biosynthesis

The assembly of this compound is orchestrated by several key enzymes that catalyze specific steps, from the formation of the isoprenoid side chain to its attachment to the aromatic head.

Homogentisate (B1232598) Solanesyltransferase (HST) is the enzyme responsible for the crucial condensation reaction in plants. It catalyzes the prenylation of HGA with solanesyl diphosphate (B83284) (SPP), a 45-carbon isoprenoid chain. This reaction not only attaches the side chain but also involves a decarboxylation of HGA, forming the first key intermediate, 2-methyl-6-solanesyl-1,4-benzoquinol. Studies on HST from various species, including Arabidopsis thaliana, have shown that while it preferentially uses SPP, it can also utilize shorter-chain prenyl diphosphates in vitro.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Organism(s) |

|---|---|---|---|

| Homogentisate Solanesyltransferase | HST | Catalyzes the condensation of HGA and SPP | Plants, Algae |

| 4-hydroxybenzoate (B8730719) solanesyltransferase | - | Catalyzes the condensation of 4-hydroxybenzoate and SPP | Cyanobacteria |

| Solanesyl Diphosphate Synthase 1 | SPS1 | Synthesizes the C45 solanesyl diphosphate side chain | Plants |

| Solanesyl Diphosphate Synthase 2 | SPS2 | Synthesizes the C45 solanesyl diphosphate side chain | Plants |

Methylation Steps in this compound Formation

The final step in the biosynthesis of this compound involves a crucial methylation reaction. The precursor molecule, 2-methyl-6-solanesyl-1,4-benzoquinol, undergoes methylation to yield the final product, this compound. wikipedia.org This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:2-methyl-6-solanesyl-1,4-benzoquinol methyltransferase, which is also known by several other names, including VTE3 and MPBQ/MSBQ methyltransferase. portlandpress.comresearchgate.net

This methyltransferase plays a dual role in the chloroplast, participating in the biosynthesis of both this compound and tocopherols (B72186) (vitamin E), highlighting a key intersection between these two metabolic pathways. researchgate.net The enzyme transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the aromatic ring of the precursor. In the model plant Arabidopsis thaliana, this enzyme is encoded by the VTE3 gene. portlandpress.comresearchgate.net Mutants lacking a functional VTE3 enzyme exhibit deficiencies in both this compound and tocopherol, underscoring its essential role in prenylquinone synthesis. portlandpress.com

| Enzyme/Gene | Function | Precursor | Product |

| 2-methyl-6-solanesyl-1,4-benzoquinol methyltransferase (VTE3) | Catalyzes the final methylation step in this compound biosynthesis. | 2-methyl-6-solanesyl-1,4-benzoquinol | This compound |

Regulatory Genes and Their Influence on this compound Accumulation

The accumulation of this compound is a tightly regulated process influenced by several genes, primarily those encoding the biosynthetic enzymes and regulatory proteins. The expression of these genes can be modulated by environmental cues, such as light intensity. researchgate.netoup.com

Key regulatory points in the pathway include the synthesis of the solanesyl diphosphate (SPP) side chain and its attachment to the homogentisate head group. In Arabidopsis, two genes, SPS1 and SPS2, encode for solanesyl diphosphate synthases, which are responsible for creating the C45 side chain of this compound. nih.govfrontiersin.org These two enzymes are targeted to the chloroplasts and are functionally redundant in the biosynthesis of this compound. nih.gov

Another crucial regulatory protein is Fibrillin 5 (FBN5). FBN5 is an essential structural component of the this compound biosynthetic pathway. nih.govnih.gov It interacts directly with the solanesyl diphosphate synthases (SPS1 and SPS2) and is believed to stimulate their enzymatic activity, possibly by assisting in the release of the hydrophobic solanesyl diphosphate product. nih.gov Mutant plants with reduced levels of FBN5 show a significant decrease in the accumulation of this compound and its derivative, plastochromanol-8. nih.govnih.gov

Furthermore, the redox state of the plastoquinone (B1678516) pool itself acts as a regulatory signal, influencing the expression of a multitude of nuclear genes, particularly those related to photosynthesis and stress responses. nih.govresearchgate.net Under high light stress, the expression of genes involved in this compound biosynthesis, such as VTE3, can be significantly upregulated, leading to increased accumulation of plastoquinol. researchgate.netoup.comoup.com

| Gene/Protein | Function | Impact on this compound Accumulation |

| SPS1 / SPS2 | Encode solanesyl diphosphate synthases, which synthesize the isoprenoid side chain. | Essential for side chain formation; mutations reduce accumulation. |

| FBN5 | Encodes Fibrillin 5, which interacts with and stimulates SPS enzymes. | Essential for efficient biosynthesis; mutations significantly decrease accumulation. |

| VTE3 | Encodes the final methyltransferase in the pathway. | Catalyzes the final step; its expression is upregulated by high light. |

Subcellular Localization of this compound Biosynthesis

The entire biosynthetic pathway of this compound is localized within the chloroplasts of plant cells. uni-muenchen.denih.gov However, the specific steps of the pathway are further compartmentalized within different sub-chloroplastic structures, including the envelope membranes and plastoglobules. portlandpress.comnih.govuni-muenchen.de This spatial organization allows for the efficient synthesis, transport, and storage of this vital molecule.

Chloroplast Envelope Membrane

The inner envelope membrane of the chloroplast is the primary site for the final stages of this compound biosynthesis. nih.govcore.ac.uk Studies on spinach chloroplasts have demonstrated that the enzymes responsible for both the prenylation of homogentisate with solanesyl diphosphate and the subsequent methylation to form this compound are located in this membrane. uni-muenchen.denih.gov The localization of these enzymes in the inner envelope is significant for the biogenesis of thylakoid membranes, as it positions the synthesis of this compound at the interface between the stroma and the developing thylakoid network. uni-muenchen.de

Plastoglobule Compartments

Plastoglobules are lipoprotein subcompartments found in the stroma of chloroplasts, often physically associated with the thylakoid membranes. portlandpress.comoup.com These structures serve as a major storage site for a significant, photochemically inactive pool of this compound. portlandpress.comnih.govoup.comresearchgate.net While the thylakoid membranes contain the active pool of plastoquinone-9 involved in photosynthetic electron transport, plastoglobules sequester a reserve pool. nih.govoup.com This plastoglobular pool can function as a reservoir to replenish the thylakoid pool and also plays a crucial role as a potent antioxidant, protecting the thylakoid membranes from photo-oxidative damage, especially under high light stress. oup.comresearchgate.net The enzymes involved in the conversion of this compound to other compounds, such as plastochromanol-8, are also found in plastoglobules. portlandpress.com

Interconnections of this compound Synthesis with Other Isoprenoid Pathways

The biosynthesis of this compound is not an isolated pathway but is intricately connected with other isoprenoid metabolic routes within the chloroplast, most notably the synthesis of tocochromanols.

Relationship with Tocochromanol (e.g., Plastochromanol-8) Biosynthesis

The biosynthetic pathways of this compound and tocochromanols (which include tocopherols and plastochromanol-8) are closely intertwined. researchgate.net They share common precursors and enzymes, creating a metabolic network for the production of these essential lipid-soluble antioxidants. portlandpress.comresearchgate.net Both pathways utilize homogentisate as the aromatic head group precursor. researchgate.net Furthermore, the VTE3 methyltransferase, which catalyzes the final step in this compound synthesis, is also involved in the methylation steps of tocopherol biosynthesis. portlandpress.com

A direct and significant intersection occurs where this compound itself serves as the direct precursor for the synthesis of plastochromanol-8. portlandpress.comresearchgate.netoup.compnas.org This conversion is catalyzed by the enzyme tocopherol cyclase (encoded by the VTE1 gene). portlandpress.compnas.org Tocopherol cyclase mediates the cyclization of the reduced head group of this compound to form the characteristic chromanol ring of plastochromanol-8. pnas.org This reaction primarily occurs in the plastoglobules. portlandpress.com Consequently, mutants deficient in tocopherol cyclase (vte1 mutants) are unable to produce plastochromanol-8, while overexpression of the VTE1 gene leads to increased accumulation of this compound. portlandpress.compnas.org This metabolic link underscores a mechanism for modulating the relative levels of different potent antioxidants within the chloroplast.

| Precursor | Enzyme/Gene | Product | Significance |

| This compound | Tocopherol Cyclase (VTE1) | Plastochromanol-8 | Direct conversion of a key electron carrier into another potent lipid-soluble antioxidant. |

Links to Carotenoid Biosynthesis

The biosynthetic pathway of this compound is intricately linked with that of carotenoids through the shared methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. nih.govresearchgate.net This pathway is the primary source of the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), for a wide array of essential compounds, including plastoquinones, carotenoids, chlorophylls, and tocopherols. nih.govfrontiersin.org

The connection point is the synthesis of geranylgeranyl diphosphate (GGPP), a 20-carbon molecule. nih.gov GGPP serves as a critical branch-point intermediate. For this compound synthesis, GGPP is the substrate for solanesyl diphosphate synthase, which extends the isoprenoid chain to the 45-carbon solanesyl diphosphate. nih.gov For carotenoid biosynthesis, two molecules of GGPP are condensed head-to-head by the enzyme phytoene (B131915) synthase (PSY) to form the first colorless carotenoid, phytoene (C40). frontiersin.orgoup.com This initial step commits the precursor to the carotenoid pathway, leading to the formation of pigments like lycopene and β-carotene. oup.comresearchgate.net

Due to this shared origin, the regulation of the MEP pathway and the allocation of GGPP are crucial for balancing the production of these vital photosynthetic components. oup.com Under conditions of high irradiance, for instance, plants often increase the synthesis of both carotenoids (for photoprotection) and this compound (as an antioxidant and electron carrier), highlighting the coordinated regulation of these interconnected pathways. nih.govresearchgate.net The function of the carotenoid pathway is thus metabolically linked to plastoquinone biosynthesis, suggesting that the enzymatic components could be physically associated under certain physiological conditions to optimize the metabolic flux. oup.com

Table 2: Common Precursors in this compound and Carotenoid Biosynthesis

| Precursor | Pathway | Biosynthetic Product(s) |

| Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) | MEP Pathway | Geranylgeranyl diphosphate (GGPP) nih.govfrontiersin.org |

| Geranylgeranyl diphosphate (GGPP) | Isoprenoid Biosynthesis | Solanesyl diphosphate (for this compound) nih.gov |

| Geranylgeranyl diphosphate (GGPP) | Carotenoid Biosynthesis | Phytoene (leading to all carotenoids) frontiersin.org |

Mechanistic Roles of Plastoquinol 9 in Photosynthetic Electron Transport

Electron Acceptance from Photosystem II (PSII)

Photosystem II is the protein complex that initiates the photosynthetic electron transport chain by using light energy to oxidize water and reduce plastoquinone (B1678516). usp.br This process involves the transfer of electrons from the primary chlorophyll (B73375) donor, P680, through a series of cofactors to a terminal plastoquinone acceptor.

Within the PSII reaction center, formed primarily by the D1 and D2 proteins, there are two distinct binding sites for plastoquinone: Q_A and Q_B. wur.nl

The Q_A Site : This site contains a permanently bound plastoquinone molecule that functions as a one-electron gate. biorxiv.org Following light-induced charge separation, an electron is transferred from the reduced pheophytin (Pheo⁻) to the Q_A plastoquinone, forming a stable semiquinone radical (Q_A⁻). plos.org Q_A only transfers this single electron; it does not become fully reduced or protonated. wikipedia.org

The Q_B Site : Located on the D1 protein, this site binds a mobile plastoquinone molecule from the membrane pool. It functions as a two-electron gate. The Q_A⁻ radical transfers its electron to the plastoquinone at the Q_B site. biorxiv.org After a second photochemical event, another electron is transferred from Q_A⁻ to the Q_B semiquinone (Q_B⁻). This two-electron reduction, coupled with the uptake of two protons from the chloroplast stroma, results in the formation of the fully reduced and protonated plastoquinol (PQH2). plos.orgmdpi.com

| Feature | Q_A Binding Site | Q_B Binding Site |

| Location | D2 Protein | D1 Protein |

| Bound Quinone | Tightly and permanently bound | Reversibly bound, exchangeable |

| Function | Single-electron acceptor/donor | Two-electron acceptor |

| Redox States | PQ ↔ PQ⁻ | PQ ↔ PQ⁻ ↔ PQ²⁻ |

| Protonation | Does not get protonated | Binds two protons to form PQH₂ |

| End Product | Q_A⁻ radical | Plastoquinol-9 (B116176) (PQH₂) |

This table summarizes the distinct characteristics and functions of the Q_A and Q_B plastoquinone binding sites within Photosystem II.

Once this compound is formed at the Q_B site, it detaches and enters the mobile plastoquinol pool within the hydrophobic core of the thylakoid membrane. mdpi.com A new, oxidized plastoquinone molecule from the pool then binds to the now-vacant Q_B site, ready to accept the next pair of electrons. wikipedia.org The release of PQH₂ and the binding of a new PQ molecule is a critical exchange step. The efficiency of this exchange can be influenced by the structure of the PSII complex and the surrounding membrane environment. Research suggests that the removal of certain extrinsic proteins associated with PSII can alter the structure of the complex, potentially disrupting the plastoquinone-plastoquinol exchange channel. plos.org

Electron Donation to the Cytochrome b6f Complex

The this compound molecules released from PSII diffuse laterally through the thylakoid membrane to the Cytochrome b6f complex. researchgate.net This complex is a dimeric protein that mediates electron transfer from plastoquinol to the water-soluble electron carrier, plastocyanin. nih.gov This process is coupled to the translocation of protons from the stroma to the lumen, contributing to the proton motive force used for ATP synthesis. oup.com

This compound oxidation occurs at a specific binding pocket within the cytochrome b6f complex known as the Q_o site (also referred to as the Q_p site, for its proximity to the positive, lumenal side of the membrane). oup.comembopress.org This site has a high affinity for plastoquinol. embopress.org Upon binding, PQH₂ donates its two electrons to two different electron transfer pathways within the complex and releases its two protons into the thylakoid lumen. oup.com The oxidation of plastoquinol at this site is a bifurcated process, initiating the Q-cycle. whiterose.ac.uk

The Q-cycle is a mechanism that enhances the efficiency of proton pumping across the thylakoid membrane. For each molecule of plastoquinol oxidized at the Q_o site, two molecules of plastocyanin are reduced, and four protons are translocated into the lumen.

The process unfolds as follows:

First Electron Transfer : One electron from the bound plastoquinol is transferred to a high-potential chain. It first reduces the Rieske iron-sulfur protein and is then passed to cytochrome f, which ultimately reduces the mobile carrier plastocyanin. whiterose.ac.uk The two protons from the plastoquinol are released into the lumen. oup.com This leaves a transient plastosemiquinone radical at the Q_o site.

Second Electron Transfer : The second electron is transferred from the plastosemiquinone to a low-potential chain. It moves via two different b-type hemes (heme b_p and heme b_n) across the membrane to another quinone binding site, the Q_n site (near the negative, stromal side). whiterose.ac.uk

Quinone Reduction at Q_n : At the Q_n site, the electron reduces an oxidized plastoquinone molecule, forming a semiquinone.

Second Turnover : A second plastoquinol molecule from the pool is oxidized at the Q_o site. The first electron again reduces plastocyanin via the high-potential chain. The second electron is transferred via the b-hemes to the semiquinone at the Q_n site. This second electron, along with the uptake of two protons from the stroma, fully reduces the quinone to form a new plastoquinol molecule. whiterose.ac.uk

This cycle means that for every two electrons that pass linearly to plastocyanin, one plastoquinol molecule is recycled, effectively doubling the number of protons (4 H⁺) translocated for each plastoquinol oxidized. oup.com

| Step | Location | Electron Path | Proton Movement |

| PQH₂ Oxidation | Q_o Site | Electron 1 → Rieske FeS → Cyt f → Plastocyanin | 2 H⁺ released to lumen |

| Electron 2 → Heme b_p → Heme b_n → Q_n Site | |||

| PQ Reduction | Q_n Site | Receives 2 electrons (from 2 turnovers) | 2 H⁺ taken from stroma |

This table outlines the key events of the Q-Cycle at the Cytochrome b6f complex, showing the bifurcated electron pathway and associated proton translocation.

This compound in Alternative Electron Transport Pathways

Besides its primary role in linear electron transport, the plastoquinone/plastoquinol pool is a central junction for several alternative electron transport pathways that help balance the production of ATP and NADPH and protect the photosystems from damage. researchgate.netfrontiersin.org

Cyclic Electron Flow (CEF) : In this pathway, electrons from ferredoxin (reduced by Photosystem I) are transferred back to the plastoquinone pool, reducing it to plastoquinol. oup.com This plastoquinol then donates its electrons to the cytochrome b6f complex. The resulting Q-cycle and proton translocation contribute to the proton gradient for ATP synthesis without the net production of NADPH. oup.comfrontiersin.org This process is crucial for adjusting the ATP/NADPH ratio to meet metabolic demands. oup.com

Chlororespiration (PTOX Pathway) : The Plastoquinol Terminal Oxidase (PTOX) provides an alternative route for electrons from plastoquinol. nih.gov PTOX is a non-heme iron protein that catalyzes the transfer of electrons directly from plastoquinol to molecular oxygen, forming water. biorxiv.orgpnas.org This pathway acts as a "safety valve," particularly under high light or other stress conditions, by dissipating excess electrons from the PQ pool and preventing over-reduction of the photosynthetic electron transport chain. nih.gov The rate of quinol oxidation by PTOX is generally slower than other pathways but can be significant when the primary electron acceptors are limited. pnas.org

Cyclic Electron Flow Around Photosystem I

Cyclic electron flow (CEF) is an essential process in which electrons from the acceptor side of Photosystem I (PSI) are cycled back to the plastoquinone (PQ) pool, leading to the generation of a proton gradient (ΔpH) across the thylakoid membrane without the net production of NADPH. frontiersin.orgnih.gov This process is critical for balancing the ATP/NADPH ratio required by primary metabolic processes, such as carbon dioxide assimilation and photorespiration. frontiersin.orgnih.gov

The mechanism involves the transfer of electrons from either ferredoxin or NADPH back to the PQ pool. frontiersin.orgnih.gov This re-reduction of PQ to form this compound facilitates the translocation of protons from the stroma to the lumen, thereby augmenting the proton motive force that drives ATP synthesis. pnas.org The rate of CEF can be substantial, and it is increasingly recognized as essential for plant growth, particularly under stress conditions where it contributes to the protective process of non-photochemical quenching (NPQ). pnas.orgoup.com

Several pathways for CEF have been proposed. One involves a ferredoxin-plastoquinone reductase activity, while another suggests the involvement of an NAD(P)H dehydrogenase (NDH) complex, which is homologous to the mitochondrial complex I. pnas.orgoup.com Research indicates that plants lacking the NDH complex are still capable of CEF, suggesting multiple redundant pathways exist. pnas.org The regulation of CEF is intricate, with evidence suggesting that the redox state of the chloroplast stroma may activate the pathway. oup.com

Interactive Table: Key Components and Functions in Cyclic Electron Flow

| Component | Role in Cyclic Electron Flow |

| Photosystem I (PSI) | Central complex where light energy drives electron transport. |

| Ferredoxin (Fd) | An iron-sulfur protein that accepts electrons from PSI. |

| Plastoquinone (PQ) Pool | Accepts electrons from Fd (or NADPH) to become reduced to Plastoquinol (PQH2). |

| Cytochrome b6f Complex | Oxidizes PQH2, translocating protons and transferring electrons back towards PSI. |

| Ferredoxin-NADP+ Oxidoreductase (FNR) | May be involved in transferring electrons from NADPH to the PQ pool. |

| NAD(P)H Dehydrogenase (NDH) Complex | A proposed pathway for transferring electrons from NADPH to the PQ pool. |

Chlororespiration Pathways

Chlororespiration refers to a respiratory electron transport chain located in the thylakoid membranes that involves the uptake of oxygen. openagriculturejournal.com This pathway interacts with the photosynthetic electron transport chain and participates in the non-photochemical reduction and oxidation of the plastoquinone pool, accompanied by oxygen consumption. openagriculturejournal.comroyalsocietypublishing.org

The key enzymes in chlororespiration are the plastid-encoded NAD(P)H dehydrogenase (NDH) complex and the nucleus-encoded plastid terminal oxidase (PTOX). openagriculturejournal.com The NDH complex can reduce the PQ pool in the dark, and PTOX can oxidize the resulting plastoquinol using oxygen as the terminal electron acceptor. researchgate.net

While the electron flux through chlororespiration is considered minor in non-stressed plants, its activity is significantly enhanced under abiotic stress conditions such as high light, drought, and temperature extremes. openagriculturejournal.com Under such stresses, chlororespiration acts as a protective alternative electron transport pathway. By providing a non-photochemical route for the oxidation of plastoquinol, PTOX helps to prevent the over-reduction of the PQ pool and subsequent photo-oxidative damage. openagriculturejournal.com For instance, PTOX-dependent electron drainage can account for a significant portion of the total PSII electron flow in salt-stressed plants. openagriculturejournal.com

The localization and activity of PTOX are also regulated. It is not tightly bound to the thylakoid membrane in the dark but associates with it under high illumination and a high transmembrane proton gradient. openagriculturejournal.com This dynamic association increases the accessibility of its substrate, plastoquinol, enhancing its turnover rate under stress conditions. openagriculturejournal.com

Redox Dynamics of the Plastoquinone Pool in Thylakoids

The redox state of the plastoquinone pool, which is the balance between the oxidized (plastoquinone) and reduced (this compound) forms, is a critical regulatory hub in chloroplasts. msu.runih.gov It reflects the balance between the rate of electron input from PSII and the rate of electron withdrawal by PSI and other pathways. nih.gov This redox state influences a wide array of regulatory mechanisms, including gene expression and state transitions, allowing the photosynthetic apparatus to adapt to changing environmental conditions. researchgate.netnih.gov

Light-Induced Reduction and Dark Oxidation of the Plastoquinone Pool

During illumination, the PQ pool becomes predominantly reduced to this compound due to the photochemical activity of PSII, which transfers electrons to PQ. mdpi.com The rate of this reduction is dependent on light intensity. Conversely, in the dark, the this compound pool is re-oxidized. mdpi.com

The dark oxidation of the PQ pool is a multiphasic process. mdpi.com A "fast" phase is attributed to the re-oxidation of this compound by the cytochrome b6f complex, which transfers electrons to PSI centers that remained oxidized after the cessation of light. mdpi.com However, since the number of PQ molecules far exceeds that of the major photosynthetic complexes, not all plastoquinol can be oxidized via this pathway. mdpi.com

A "slow" phase of dark oxidation is oxygen-dependent. mdpi.com This involves several potential pathways, including the activity of the plastid terminal oxidase (PTOX) and reactions with reactive oxygen species (ROS) like hydrogen peroxide (H2O2) that may have accumulated during the light period. mdpi.commsu.ru Studies have shown that inhibiting PTOX slows down this phase of PQ pool oxidation. mdpi.com Furthermore, the addition of H2O2 can accelerate PQ pool oxidation, indicating its potential contribution under conditions that favor its accumulation. mdpi.com

Factors Influencing Plastoquinone Pool Redox State

The redox state of the PQ pool is under strict homeostatic control and is influenced by a variety of internal and external factors. nih.gov

Light Intensity and Quality: High light intensity leads to a more reduced PQ pool, while low light or darkness leads to a more oxidized state. biorxiv.orgrutgers.edu The quality of light also plays a role; for example, light preferentially absorbed by PSII will tend to reduce the PQ pool, while light favoring PSI will tend to oxidize it. nih.gov

Inhibitors of Electron Transport: Chemical inhibitors can be used to experimentally manipulate the PQ pool's redox state. For instance, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) blocks electron flow from PSII, leading to an oxidized PQ pool. rutgers.eduembopress.org Conversely, 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) blocks the oxidation of plastoquinol by the cytochrome b6f complex, resulting in a reduced PQ pool. nih.govembopress.org

Metabolic Demand (ATP/NADPH ratio): The demand for ATP and NADPH by processes like carbon fixation and photorespiration influences electron flow and thus the PQ pool redox state. nih.gov Conditions that increase the ATP/NADPH demand, such as photorespiration, can lead to increased CEF, which in turn affects the reduction state of the PQ pool. nih.gov

Stress Conditions: Abiotic stresses like high light, drought, and temperature extremes can lead to an over-reduction of the PQ pool. openagriculturejournal.com This over-reduction can increase the production of reactive oxygen species (ROS), leading to cellular damage. biorxiv.org The activation of alternative electron transport pathways like chlororespiration serves to mitigate this over-reduction. openagriculturejournal.com

Genetic Factors: Mutations affecting components of the photosynthetic electron transport chain can lead to a constitutively more oxidized or reduced PQ pool. msu.ru For example, a mutant lacking succinate (B1194679) dehydrogenase may have a more oxidized PQ pool in the dark. msu.ru

Interactive Table: Factors Modulating Plastoquinone Pool Redox State

| Factor | Effect on PQ Pool | Mechanism |

| High Light Intensity | More Reduced | Increased rate of electron donation from PSII. |

| Low Light/Darkness | More Oxidized | Cessation of PSII activity and dark oxidation pathways. |

| DCMU (Inhibitor) | More Oxidized | Blocks electron flow from PSII to the PQ pool. |

| DBMIB (Inhibitor) | More Reduced | Blocks electron flow from the PQ pool to the cytochrome b6f complex. |

| High CO2 Availability | Tends toward Oxidation | High rates of carbon fixation consume NADPH, increasing linear electron flow. |

| Low CO2 / High O2 | Tends toward Reduction | Photorespiration increases ATP demand, potentially activating CEF. |

| Abiotic Stress | Tends toward Reduction | Imbalance between light absorption and energy utilization. |

Regulatory and Signaling Functions of Plastoquinol 9 Redox State

Plastoquinol-9 (B116176) as a Redox Sensor in Chloroplasts

This compound is a key component of the photosynthetic electron transport chain and also functions as a crucial redox sensor within chloroplasts. researchgate.netnih.gov The redox state of the plastoquinone (B1678516) pool is considered a primary sensor that initiates numerous physiological responses to environmental shifts, particularly those related to light quality and intensity. mdpi.com This sensing mechanism is fundamental for both immediate and prolonged acclimation processes. mdpi.com Changes in the balance of excitation between photosystem I (PSI) and photosystem II (PSII) alter the redox state of the inter-system electron carriers, most notably plastoquinone. royalsocietypublishing.org This fluctuation in the plastoquinone pool's redox condition acts as a regulatory signal that influences the expression of photosynthetic genes. royalsocietypublishing.org

The strategic location of plastoquinone and its binding sites within the cytochrome b6f complex and photosystem II, between the two photosystems, allows it to generate redox signals that are part of homeostatic negative feedback loops. publish.csiro.au These signaling pathways operate at various levels of gene expression to maintain an optimal redox state for plastoquinone itself. publish.csiro.au They also serve to balance the light-harvesting capacity of the two photosystems and the stoichiometry of their reaction centers. publish.csiro.au Therefore, the redox state of this compound is a central element in the chloroplast's ability to monitor and adapt to the constant fluctuations in its light environment. mdpi.com

Regulation of State Transitions

State transitions are a rapid acclimation mechanism in photosynthesis that balances the distribution of light energy between PSII and PSI. nih.govresearchgate.net This process is directly regulated by the redox state of the this compound pool. nih.govresearchgate.netpnas.org

This compound Pool Redox State as a Trigger for State Transitions

The redox state of the plastoquinone (PQ) pool is a primary determinant in initiating state transitions. nih.govresearchgate.netpnas.org When PSII is preferentially excited, leading to an accumulation of its reduced form, plastoquinol (PQH2), the system shifts towards State 2. pnas.orgplantae.org Conversely, when PSI is more active, the PQ pool becomes oxidized, favoring a transition back to State 1. pnas.org This mechanism allows for the redistribution of light-harvesting complexes (LHCs) to balance the energy input between the two photosystems. pnas.org

The transition to State 2 is characterized by the migration of a portion of the Light-Harvesting Complex II (LHCII) from PSII to PSI. pnas.orgplantae.org This reallocation of antenna complexes increases the absorption cross-section of PSI, thereby balancing the excitation of the two photosystems. plantae.org The process is reversible, and the dephosphorylation of LHCII promotes its return to PSII, marking the transition back to State 1. pnas.org In the green alga Chlamydomonas reinhardtii, state transitions are particularly pronounced, involving a significant portion of the LHCs. pnas.org

Interaction with Light-Harvesting Complex II (LHCII) Kinase Activation

The activation of the LHCII kinase, a key enzyme in initiating the shift to State 2, is intricately linked to the redox state of the this compound pool. oup.com The kinase, identified as STN7 in Arabidopsis and Stt7 in Chlamydomonas, is activated when the plastoquinone pool becomes reduced. nih.govpnas.org

Specifically, the binding of reduced plastoquinol to the Qo site of the cytochrome b6f complex is a critical step for the activation of the LHCII kinase. pnas.orgnih.govnih.gov This interaction induces conformational changes within the cytochrome b6f complex, which in turn activates the kinase. nih.govrsc.org The activated kinase then phosphorylates LHCII proteins, causing them to detach from PSII and associate with PSI. oup.comrsc.org

Experimental evidence has shown that the oxidation of plastoquinol at the Qo site of a reduced cytochrome b6f complex is necessary for the initial activation of the LHCII kinase. acs.org Subsequently, the rapid reoccupation of this site by another plastoquinol molecule is crucial for maintaining the kinase in its active state. acs.org The kinase continuously monitors the redox state of the cytochrome b6f complex, deactivating within seconds if the complex becomes oxidized. acs.org Furthermore, the ferredoxin-thioredoxin system can also regulate the LHCII kinase, with thioredoxins f and m acting as inhibitors of LHCII phosphorylation, particularly under high light conditions. nih.gov

Modulation of Chloroplast and Nuclear Gene Expression

The redox state of this compound not only influences short-term photosynthetic adjustments but also plays a significant role in the long-term regulation of gene expression in both the chloroplast and the nucleus. researchgate.netnih.govoup.comnih.gov

Plastoquinone Redox State and Photosystem Stoichiometry Adjustment

The redox state of the plastoquinone (PQ) pool is a key signal for adjusting the stoichiometry of the two photosystems, a long-term acclimation response that involves the transcriptional regulation of reaction center genes. nih.govcapes.gov.br This control mechanism ensures that the relative amounts of PSI and PSII are optimized for the prevailing light conditions. pnas.org

When the PQ pool is reduced, it signals for an increase in the transcription of PSI genes (like psaA and psaAB) and a repression of PSII genes (like psbA). capes.gov.brresearchgate.net Conversely, an oxidized PQ pool induces the transcription of PSII genes and represses PSI genes. capes.gov.br This complementary regulation helps to counteract any imbalance in electron transport. capes.gov.br

A key player in this regulatory pathway is the Chloroplast Sensor Kinase (CSK), a bacterial-type sensor kinase that directly senses the PQ redox state. nih.govplos.org CSK is required for the redox-dependent regulation of chloroplast reaction center gene transcription. plos.org In Arabidopsis mutants lacking CSK, the ability to repress PSI genes under conditions that favor PSI excitation is lost, preventing the proper adjustment of photosystem stoichiometry. plos.org The phosphorylation of the sigma factor SIG1 is also regulated by the PQ redox state and selectively inhibits the transcription of the psaA gene, demonstrating a direct link between redox signals and the transcriptional machinery. pnas.orgnih.gov

| Condition | Plastoquinone State | Photosystem Gene Expression | Resulting Stoichiometry |

| Light favoring PSII | Reduced | PSI genes induced, PSII genes repressed capes.gov.br | Increased PSI/PSII ratio |

| Light favoring PSI | Oxidized | PSII genes induced, PSI genes repressed capes.gov.br | Decreased PSI/PSII ratio |

Retrograde Signaling Pathways Involving this compound

The redox state of the this compound pool is a source of retrograde signals that travel from the chloroplast to the nucleus, influencing the expression of nuclear genes encoding chloroplast proteins. oup.comannualreviews.org This communication is essential for coordinating the activities of the two genomes. oup.com

A reduced PQ pool, often resulting from high light or other stress conditions that limit the Calvin cycle, can lead to the repression of nuclear genes such as those encoding the light-harvesting complex proteins (Lhcb). oup.com This serves as a protective mechanism to prevent the absorption of excess light energy. oup.com The STN7 kinase, in addition to its role in state transitions, is also involved in this PQ-dependent redox signaling pathway that affects nuclear gene expression. mdpi.com

Hydrogen peroxide (H₂O₂), which can be generated from plastoquinol (PQH₂), is another potential retrograde signaling molecule. oup.com It can diffuse from the chloroplast and influence gene expression in the nucleus. oup.com These retrograde signaling pathways, initiated by the redox state of this compound and other factors, are crucial for the plant's ability to acclimate to environmental stress by reprogramming cellular metabolism and diverting energy from growth to defense responses. oup.comresearchtrends.net

This compound Involvement in Programmed Cell Death Regulation

The redox state of the plastoquinone-9 (PQ-9) pool, representing the balance between its oxidized (plastoquinone) and reduced (this compound) forms, serves as a critical signaling hub in the regulation of programmed cell death (PCD) in plants. nih.govnih.govcapes.gov.br This process is intrinsically linked to the photosynthetic activity within the chloroplasts and is a key component of the plant's response to both abiotic and biotic stresses. frontiersin.orgnih.gov The accumulation of the reduced form, this compound, under certain conditions acts as a pro-death signal, initiating a cascade of events that culminates in controlled cellular suicide.

Research has identified the redox state of the plastoquinone pool as an upstream master switch for PCD in the leaves of Arabidopsis when subjected to excess excitation energy (EEE). nih.gov EEE occurs when the amount of light energy absorbed by the photosynthetic apparatus exceeds the capacity for its use in CO2 assimilation. nih.gov This leads to an over-reduction of the photosynthetic electron transport chain, causing a hyper-reduction of the plastoquinone pool and an accumulation of this compound. oup.comfrontiersin.org

The signaling network initiated by the this compound redox state involves significant crosstalk with plant defense hormones, particularly salicylic (B10762653) acid (SA) and ethylene (B1197577). frontiersin.orgoup.com The hyper-reduction of the PQ pool leads to an increase in SA levels, and this creates a positive feedback loop between ROS and SA, which together facilitate PCD. oup.com

Several key proteins have been identified as crucial regulators in this pathway, modulating the cell death signals originating from the chloroplast.

| Regulatory Component | Function in this compound-Mediated PCD | References |

| LSD1 (LESION SIMULATING DISEASE1) | A negative regulator of PCD. Its function is influenced by the redox state of the plastoquinone pool. In the lsd1 mutant, EEE-induced hyper-reduction of the PQ pool leads to uncontrolled, spreading cell death. nih.govoup.comnih.gov | nih.govoup.comnih.gov |

| EDS1 (ENHANCED DISEASE SUSCEPTIBILITY1) | A central regulator of plant defense and cell death. It operates downstream of the this compound redox signal and is required for the propagation of PCD in the lsd1 mutant. nih.govcapes.gov.broup.com | nih.govcapes.gov.broup.com |

| PAD4 (PHYTOALEXIN DEFICIENT4) | Works in conjunction with EDS1 to regulate defense responses and cell death. It is also required for the EEE-induced PCD propagated in the lsd1 mutant. nih.govcapes.gov.br | nih.govcapes.gov.br |

| EIN2 (ETHYLENE INSENSITIVE2) | A key component of the ethylene signaling pathway. Ethylene production is stimulated by EEE, and EIN2 is involved in mediating the resulting PCD and light acclimation responses. nih.govcapes.gov.br | nih.govcapes.gov.br |

In the Arabidopsis mutant lesion simulating disease1 (lsd1), which lacks the LSD1 protein, plants are unable to acclimate to EEE and exhibit uncontrolled cell death. nih.govoup.com The propagation of this cell death is dependent on the defense regulators ENHANCED DISEASE SUSCEPTIBILITY1 (EDS1) and PHYTOALEXIN DEFICIENT4 (PAD4). nih.govcapes.gov.br This demonstrates that the balanced activity of LSD1, EDS1, and PAD4 is essential for interpreting the redox signals from the this compound pool and appropriately regulating cell death and light acclimation. nih.govcapes.gov.br Therefore, the redox state of this compound is not merely an indicator of photosynthetic status but a potent signaling molecule that directly influences the life and death decisions of a plant cell. nih.gov

Plastoquinol 9 in Cellular Stress Responses and Photoprotection

Role in Reactive Oxygen Species (ROS) Scavenging Mechanisms

Plastoquinol-9 (B116176) demonstrates significant antioxidant activity, effectively scavenging various reactive oxygen species (ROS) generated within the thylakoid membranes, particularly under conditions of high light stress. oup.com Its ability to neutralize these harmful molecules is crucial for maintaining the integrity of the photosynthetic apparatus.

This compound is a highly effective quencher of singlet oxygen (¹O₂), a major ROS responsible for photo-oxidative damage. mdpi.commdpi.com Both the head group and the isoprenoid side chain of plastoquinol contribute to its ¹O₂ scavenging ability, making it a superior antioxidant compared to others like tocopherols (B72186) in this regard. oup.commdpi.com Studies on Chlamydomonas reinhardtii have shown that plastoquinol is more active than α-tocopherol in scavenging ¹O₂ during high light stress. mdpi.com

The chemical quenching of ¹O₂ by PQH2-9 involves its oxidation to plastoquinone-9 (PQ-9). nih.gov Further reactions can lead to the formation of hydroxy-plastoquinones. mdpi.comnih.gov In Arabidopsis thaliana lines overexpressing a key enzyme in PQH2-9 biosynthesis, an increased capacity for ¹O₂ chemical quenching was observed, accompanied by the consumption of PQH2-9 and the formation of its oxidized derivatives. nih.gov This provides direct in vivo evidence for the role of PQH2-9 as a chemical scavenger of ¹O₂. nih.gov

This compound is the most active prenyllipid in thylakoid membranes for scavenging superoxide (B77818) radicals (O₂⁻). nih.gov Research on spinach thylakoids has demonstrated that PQH2-9, whether added externally or produced enzymatically within the thylakoids, effectively scavenges superoxide generated in Photosystem I (PSI). nih.govpublish.csiro.au This action is vital for protecting membrane components from the toxic effects of superoxide. nih.gov The reaction between PQH2-9 and superoxide results in the formation of hydrogen peroxide and plastosemiquinone. wikipedia.org The rate constant for the reaction between PQH2-9 and O₂⁻ has been measured at 10⁴ M⁻¹ s⁻¹. nih.govresearchgate.net

The accumulation of ROS, particularly under stress conditions, can lead to lipid peroxidation, damaging cellular membranes, and pigment bleaching, which impairs photosynthetic efficiency. This compound plays a crucial role in mitigating this damage. nih.gov In vitro studies have shown that PQH2-9 can inhibit membrane lipid peroxidation. oup.com It is particularly effective at inhibiting lipid peroxidation initiated within the hydrophobic core of membranes. nih.gov

Overexpression of genes involved in plastoquinone-9 biosynthesis in Arabidopsis thaliana has been shown to enhance tolerance to high light stress, resulting in decreased leaf bleaching and lipid peroxidation. mdpi.comnih.gov This highlights the in vivo importance of PQH2-9 in protecting against oxidative damage to lipids and pigments. nih.govnih.gov

This compound Contribution to Photoprotective Strategies

This compound is integral to the photoprotective mechanisms that plants employ to cope with excess light energy and other abiotic stresses that can lead to photo-oxidative damage.

Under high light conditions, the photosynthetic electron transport chain can become over-reduced, leading to increased ROS production. oup.com Plants respond by synthesizing higher levels of antioxidants, with plastoquinol being a key component of this acclimation process. oup.comoup.com Studies in Arabidopsis have shown that exposure to high light leads to a significant increase in the total plastoquinone (B1678516) pool, with a large portion of the newly synthesized plastoquinol being localized in plastoglobuli, which act as storage sites for antioxidant deployment. oup.comoup.com

The antioxidant function of this compound complements other photoprotective mechanisms. oup.com When primary antioxidants like α-tocopherol are depleted under severe stress, this compound can provide an alternative defense against singlet oxygen toxicity through chemical quenching. nih.gov The rapid consumption of plastoquinone-9 upon sudden exposure to excess light, followed by its progressive accumulation, underscores its dynamic role in responding to and protecting against photo-oxidative stress. nih.govfrontiersin.orgresearchgate.net

Table 1: Changes in Plastoquinone-9 Content in Arabidopsis thaliana in Response to High Light Stress

| Plant Line | Treatment Condition | Plastoquinone-9 Content (nmol cm⁻²) | Reference |

| Wild Type | Control Light | ~1.9 | researchgate.net |

| Wild Type | High Light (sudden exposure) | Rapid Decrease | nih.govresearchgate.net |

| Wild Type | High Light (acclimation) | Progressive Increase | nih.govresearchgate.net |

| SPS1-overexpressing | Control Light | Higher than Wild Type | nih.gov |

| SPS1-overexpressing | High Light Stress | Enhanced Resistance | nih.gov |

This table is interactive. Click on the headers to sort the data.

Low temperatures can inhibit photosynthetic electron transport, leading to an over-reduced state of the plastoquinone pool and increased oxidative stress. frontiersin.orgmdpi.com this compound contributes to cold stress tolerance by mitigating this oxidative stress. In tomato plants, exposure to cold stress has been shown to affect the levels of this compound and its derivatives. researchgate.net

Research on Arabidopsis mutants with lower levels of plastoquinone-9 has revealed their increased susceptibility to cold stress and reduced photosynthetic performance. frontiersin.org This suggests that an adequate pool of this compound is necessary for maintaining photosynthetic efficiency and protecting the plant from the damaging effects of cold temperatures. frontiersin.org The antioxidant properties of this compound are therefore a key factor in a plant's ability to tolerate cold conditions. oup.com

Dynamics of this compound Content during Stress Acclimation

The concentration of this compound (PQ-9), a crucial component of the photosynthetic electron transport chain, exhibits dynamic changes in response to various environmental stressors as part of a plant's acclimation strategy. These fluctuations are critical for photoprotection and mitigating cellular damage.

Upon sudden exposure to high light stress, Arabidopsis plants initially experience a rapid decrease in total PQ-9 levels. However, this is followed by a progressive and significant increase in PQ-9 concentration, accumulating to nearly four times the pre-stress levels. frontiersin.org This biphasic response highlights an initial consumption of PQ-9 for immediate antioxidant defense, followed by an upregulation of its biosynthesis for long-term acclimation. nih.govresearchgate.net Studies have shown that the level of plastoquinol can increase by more than tenfold during acclimation to high light conditions. oup.com This accumulation is primarily in the photochemically non-active fraction located in plastoglobuli, which serve as storage sites for its antioxidant functions. oup.com

In response to chilling stress, both chilling-tolerant pea and chilling-sensitive bean plants show an increase in PQ-9 content within their plastoglobules. mdpi.com This suggests that bolstering the antioxidant capacity within these sub-organellar compartments is a conserved response to low-temperature stress.

Drought stress also influences the dynamics of the plastoquinone pool. While direct measurements of PQ-9 content under drought are less documented in the provided context, it is known that drought leads to an over-reduction of the photosynthetic electron transport chain, which would affect the redox state of the PQ pool. mdpi.comnih.gov In maize, under water-deficit conditions, the cumulative levels of oxidized and reduced forms of PQ-9 (PQ-9 and PQH2-9) are substantial in both thylakoids and plastoglobules. biorxiv.org

Heat stress similarly impacts the plastoquinone pool. Acclimation to heat stress is thought to involve sensing changes in the redox state of components like plastoquinol. researchgate.net High temperatures can disrupt the electron transport chain, leading to an increase in the oxidation of the photoactive plastoquinone pool, particularly in younger leaves. researchgate.net

The following tables summarize the observed changes in this compound content under different stress conditions based on research findings.

Table 1: this compound Dynamics under High Light Stress in Arabidopsis

| Stress Condition | Time Point | Observation | Relative PQ-9 Content Change | Source |

| Sudden High Light | Initial Exposure | Rapid consumption of PQ-9 | Decrease | nih.govresearchgate.net |

| High Light | Acclimation Phase | Progressive increase in PQ-9 | ~4-fold increase | frontiersin.org |

| High Light | Acclimation | Significant synthesis of plastoquinol | >10-fold increase | oup.com |

Table 2: Research Findings on this compound Content in Response to Various Stresses

| Plant Species | Stress Type | Key Finding | Source |

| Arabidopsis thaliana | High Light | Initial rapid decrease followed by a progressive, nearly four-fold increase in total PQ-9 content. | frontiersin.org |

| Arabidopsis thaliana | High Light | Overexpression of the SPS1 gene led to increased PQ-9 accumulation and enhanced resistance to photooxidative stress. | nih.gov |

| Arabidopsis thaliana | High Light | Plastoquinol levels increased more than 10-fold during acclimation. | oup.com |

| Pisum sativum (pea) | Chilling | Increased plastoquinone-9 content in plastoglobules. | mdpi.com |

| Phaseolus coccineus (bean) | Chilling | Increased plastoquinone-9 content in plastoglobules. | mdpi.com |

| Zea mays (maize) | Water-Deficit | High cumulative levels of PQ-9 and PQH2-9 in thylakoids and plastoglobules. | biorxiv.org |

| Hordeum vulgare (barley) | Heat | Increased oxidation of the photoactive plastoquinone pool in young leaves. | researchgate.net |

Interactions of Plastoquinol 9 with Thylakoid Membrane Components and Organization

Diffusion of Plastoquinol-9 (B116176) within Thylakoid Membranes

The movement of this compound through the thylakoid membrane is not a simple, unobstructed process. The dense arrangement of integral membrane proteins creates a crowded environment that significantly influences its diffusion.

The thylakoid membrane is densely packed with protein supercomplexes, which can occupy approximately 70-80% of the membrane area, creating significant obstructions to the lateral diffusion of lipid-soluble molecules like this compound. nih.govnih.gov This high protein density has a profound impact on the diffusion coefficient of this compound. nih.gov Modeling studies using Monte Carlo techniques and percolation theory suggest that these integral proteins act as obstacles. nih.govnih.gov

The diffusion coefficient of this compound diminishes with increasing distance, and there is a critical threshold of protein concentration above which long-range diffusion becomes zero. nih.gov It is suggested that the protein density in vivo is close to this critical threshold. nih.gov Slight alterations in the arrangement of these protein obstacles can lead to significant changes in the diffusion behavior of this compound. nih.gov

Experimental dilution of protein density in grana membranes by the addition of lipids has demonstrated a clear threshold effect on protein mobility. nih.gov Significant increases in the mobile fraction of proteins and their diffusion coefficients are observed only after a critical ratio of added lipid to chlorophyll (B73375) is surpassed. nih.gov This underscores the sensitive relationship between protein crowding and the mobility of membrane components.

Table 1: Effect of Lipid Dilution on Protein Diffusion in Grana Membranes

| Lipid:Chlorophyll Ratio | Immobile Fraction (%) | Diffusion Coefficient (cm²/s) |

| Native (Approx. 1.3) | ~75 | 4.6 x 10⁻¹¹ |

| > 4 | Decreases to ~25 | Increases up to 3.2 x 10⁻¹⁰ |

Data compiled from studies on protein mobility in response to lipid dilution. nih.gov

To account for the complexities of diffusion in such a crowded environment, several hypotheses have been proposed. The macrodomain hypothesis is supported by analyses of light-induced changes in circular dichroism of thylakoids, which suggest the existence of a long-range chiral order, indicative of large, organized domains within the grana stacks. acs.org

The microdomain hypothesis , originally postulated by Joliot and Lavergne, suggests that PSII and Light-Harvesting Complex II (LHCII) form a network-like arrangement. acs.org Within this network, plastoquinone (B1678516) molecules may be temporarily trapped, influencing their diffusion pathways. acs.org Such microdomains could prevent long-range diffusion between grana stacks and stroma lamellae, potentially making electron transport to distant cytochrome b6f complexes less efficient. acs.org

Association with Specific Protein Complexes

This compound does not simply diffuse randomly; it must specifically interact with and bind to protein complexes to perform its electron-carrying function.

Photosystem II contains specific binding sites for plastoquinone. The two primary sites are designated QA and QB. wikipedia.orgnih.gov

The QA site: This site binds a plastoquinone molecule very tightly. wikipedia.orgscienceopen.com The QA plastoquinone is not exchangeable and functions as a single-electron acceptor. nih.govscienceopen.com

The QB site: Located on the D1 protein, this site binds a plastoquinone molecule that is more loosely associated. wikipedia.orgscienceopen.com After accepting two electrons from QA and two protons from the stroma, the resulting this compound (PQH2-9) is released from the QB site into the mobile pool within the thylakoid membrane. wikipedia.org The now-empty QB site is then refilled by a new plastoquinone molecule from the pool. nih.gov

In addition to these well-characterized sites, evidence suggests the existence of a third plastoquinone binding site, QC. nih.govresearchgate.net Its precise role is still under investigation. wikipedia.orgnih.gov Molecular dynamics simulations have identified multiple channels that may facilitate the entry of plastoquinone and the exit of this compound from a "plastoquinone exchange cavity" within the PSII complex. researchgate.netnih.gov

After its release from PSII, this compound diffuses to the cytochrome b6f complex, where it is oxidized. This interaction is a rate-limiting step in photosynthetic electron transport. bohrium.com The cytochrome b6f complex catalyzes the transfer of electrons from this compound to the water-soluble electron carrier, plastocyanin. wikipedia.orgwikipedia.org This process involves the oxidation of this compound at the Qo site of the complex, which is located on the lumenal side of the thylakoid membrane. wikipedia.orgembopress.org The oxidation of one this compound molecule results in the transfer of its two electrons through two different pathways within the complex and the release of two protons into the thylakoid lumen, contributing to the proton gradient used for ATP synthesis. wikipedia.orgwikipedia.org

This compound Pool Distribution and Exchange

The total population of plastoquinone molecules in the chloroplast is not homogenous. It is distributed into distinct pools with different functions and locations.

Two main pools of plastoquinone-9 can be distinguished:

A functionally active pool: This pool is located within the thylakoid membranes and is directly involved in photosynthetic electron transport between PSII and the cytochrome b6f complex. acs.orgnih.gov

An inactive pool: A significant portion of plastoquinone-9 is stored in lipid droplets called plastoglobuli, which are attached to the thylakoid membranes. nih.gov This extrathylakoid pool can serve as a reservoir. nih.gov

Under high-light stress, the plastoquinone-9 pool within the thylakoid membrane can decrease. nih.gov This thylakoid pool also functions as a scavenger of singlet oxygen, a damaging reactive oxygen species. nih.gov Furthermore, coarse-grained molecular dynamics simulations suggest the existence of a local reservoir of plastoquinones within a "plastoquinone exchange cavity" inside the PSII complex itself. nih.gov This internal reservoir may facilitate the efficient exchange of plastoquinone and plastoquinol at the QB site. nih.gov

Photoactive Pool in Thylakoid Membranes

The photoactive pool of this compound is located within the thylakoid membranes of chloroplasts and is directly involved in the photosynthetic electron transport chain. oup.com This pool is essential for linking Photosystem II (PSII) and the Cytochrome b6f complex, facilitating the transfer of electrons derived from the splitting of water. wikipedia.orgwikipedia.org

Function in Electron Transport: Plastoquinone-9 molecules are found at two specific binding sites within PSII, designated QA and QB. wikipedia.orgnih.gov The plastoquinone at the QA site is tightly bound and acts as a single-electron acceptor. nih.gov It then transfers the electron to the more loosely bound plastoquinone at the QB site. This process occurs twice, and after accepting two electrons from QA and two protons from the stroma, the fully reduced this compound (PQH2-9) is released from the QB site into the fluid lipid matrix of the thylakoid membrane. wikipedia.org This mobile PQH2-9 then diffuses laterally through the membrane to the Cytochrome b6f complex, where it donates its electrons, contributing to the generation of a proton gradient that drives ATP synthesis. wikipedia.orgacs.org

Role in Photoprotection: Beyond its primary role in electron transport, the photoactive pool of this compound also functions as a potent antioxidant, protecting the thylakoid membranes from photooxidative damage. wikipedia.orgnih.gov During periods of high light stress, the production of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), can increase. nih.gov The thylakoid pool of PQ-9 can act as a scavenger for ¹O₂, and its reduced form, this compound, can also reduce ROS. nih.govutu.fi When wild-type plants are exposed to high light, the PQ-9 pool within the thylakoids decreases as it is consumed in this protective role. nih.gov The oxidation of this compound by ROS helps to prevent lipid peroxidation and damage to the photosynthetic apparatus. oup.comutu.fi

| Location | Primary Function | Secondary Function | Key Interactions |

| Thylakoid Membrane | Electron carrier between PSII and Cytochrome b6f complex | Scavenging of reactive oxygen species (ROS) | Photosystem II (QA and QB binding sites), Cytochrome b6f complex |

Storage Pool in Plastoglobules and Chloroplast Envelopes

A significant portion of the total plastoquinone pool is not directly involved in photosynthetic electron transport and is considered photochemically inactive. oup.comwhitman.edu This storage pool is primarily located in two extrathylakoidal compartments: plastoglobules and the chloroplast envelope membranes. nih.govresearchgate.net

Plastoglobules as a Reservoir: Plastoglobules are lipoprotein particles that are physically attached to the thylakoid membranes. nih.govresearchgate.net They serve as a major storage site for neutral lipids, including a large amount of plastoquinone-9, predominantly in its reduced form, this compound. oup.comresearchgate.net This extrathylakoidal pool functions as a dynamic reservoir that can replenish the photoactive pool in the thylakoids. nih.govwhitman.edu Under conditions of high light stress, when the thylakoid PQ-9 pool is depleted due to its antioxidant activity, this compound can be mobilized from the plastoglobules to the thylakoids. oup.comnih.gov This exchange is crucial for maintaining the integrity and function of the photosynthetic machinery during environmental challenges. nih.gov

Chloroplast Envelopes: The chloroplast envelope, consisting of an inner and an outer membrane, also contains a pool of plastoquinone-9. nih.govcore.ac.uk The inner envelope membrane, in particular, has a higher concentration of plastoquinone-9 compared to the outer membrane. nih.govcore.ac.uk This is significant because the enzymes responsible for the final steps of plastoquinone-9 biosynthesis are localized on the inner envelope membrane. nih.govuni-muenchen.de Therefore, the chloroplast envelope is not only a storage site but also a key location for the synthesis of new plastoquinone-9 molecules that can then be transported to the thylakoids and plastoglobules. uni-muenchen.de

| Location | Primary Function | Composition | Key Features |

| Plastoglobules | Reservoir of this compound to replenish the thylakoid pool, photoprotection | High concentration of this compound (reduced form) | Attached to thylakoid membranes, dynamic exchange with thylakoid pool |

| Chloroplast Envelopes | Storage and biosynthesis of plastoquinone-9 | Contains both plastoquinone-9 and plastoquinol | Inner membrane is the primary site of biosynthesis |

Comparative Aspects of Plastoquinol 9 in Diverse Photosynthetic Organisms

Plastoquinol-9 (B116176) in Plants (e.g., Arabidopsis thaliana)

In plants like Arabidopsis thaliana, this compound is synthesized at the inner envelope membrane of chloroplasts. portlandpress.com The biosynthesis begins with the amino acid tyrosine, which is converted to p-hydroxyphenylpyruvate and then to homogentisate (B1232598). wikipedia.org Homogentisate is then condensed with solanesyl diphosphate (B83284), a nine-isoprenyl unit chain, to form 2-methyl-6-solanesyl-1,4-benzoquinol, which is subsequently methylated to produce this compound. wikipedia.orgqmul.ac.uk The enzyme homogentisate solanesyltransferase catalyzes the key condensation step. qmul.ac.uk

Recent research has highlighted the importance of other proteins in this process. For instance, fibrillin 5 (FBN5) has been identified as an essential structural component for PQ-9 biosynthesis in Arabidopsis. nih.gov FBN5 interacts with solanesyl diphosphate synthases (SPSs), the enzymes that produce the solanesyl tail of PQ-9, and is thought to stimulate their activity. nih.govfrontiersin.org Plants with defective FBN5 show reduced levels of PQ-9 and its derivative, plastochromanol-8, leading to impaired photosynthetic performance and increased susceptibility to stress. nih.gov

Beyond its role in electron transport, this compound is a significant lipid-soluble antioxidant in plants. oup.com During acclimation to high light conditions, the level of plastoquinol can increase more than tenfold in Arabidopsis, independently of other antioxidants like tocopherols (B72186). oup.com This accumulation primarily occurs in plastoglobuli, which are lipid bodies within the chloroplast that serve as storage sites for prenyllipids involved in antioxidant defense. mdpi.comoup.com The antioxidant function of this compound is crucial for protecting Photosystem II from damage caused by reactive oxygen species generated during high light stress. oup.comresearchgate.net

The redox state of the plastoquinone (B1678516) pool also acts as a regulatory signal, influencing gene expression and acclimation processes. researchgate.net This signaling role connects photosynthetic activity with broader metabolic and stress responses in the plant. researchgate.net

This compound in Algae (e.g., Chlamydomonas reinhardtii, Diatoms)

In the green alga Chlamydomonas reinhardtii, the biosynthesis of this compound follows a pathway similar to that in plants, utilizing homogentisate as a precursor. qmul.ac.ukexpasy.org The enzyme homogentisate solanesyltransferase in C. reinhardtii has been shown to be active in vitro. qmul.ac.uk Like plants, C. reinhardtii uses this compound as a mobile electron carrier between PSII and the cytochrome b6f complex. mdpi.com

A key difference in C. reinhardtii compared to plants is the larger size of its light-harvesting antenna associated with PSII. nih.gov This results in a greater capacity for light harvesting. The redox state of the plastoquinone pool is a critical regulator of state transitions, a process that balances the distribution of light energy between PSII and PSI. nih.gov Under most light conditions, the PQ pool in C. reinhardtii is at least moderately reduced, and oxidation is primarily achieved in the dark or with far-red light. nih.gov

In diatoms, such as Phaeodactylum tricornutum, this compound also plays a central role in photosynthesis and photoprotection. oup.comd-nb.info The thylakoid membranes in diatoms are organized differently from those in plants, with looser stacking. d-nb.info Despite this structural difference, there is still a functional segregation of photosystems, which necessitates the long-range diffusion of mobile electron carriers like plastoquinol. d-nb.info The redox state of the plastoquinone pool is a key trigger for acclimation to high light in diatoms. oup.com It influences the synthesis of xanthophyll cycle pigments, like diadinoxanthin (B97544) and diatoxanthin, and the expression of LHCX genes, which are involved in energy-dependent chlorophyll (B73375) fluorescence quenching (qE), a major photoprotective mechanism. oup.com

This compound in Cyanobacteria (e.g., Synechocystis sp., Synechococcus elongatus)

Cyanobacteria, the evolutionary ancestors of chloroplasts, also rely on this compound for photosynthesis. mdpi.com However, there are significant differences in its biosynthesis, its role in integrated electron transport chains, and its signaling mechanisms compared to plants and algae.

Differences in Biosynthetic Pathways Compared to Plants

A fundamental difference lies in the biosynthetic pathway of this compound. nih.govresearchgate.net While plants and algae use homogentisate as the aromatic precursor for the quinone head group, cyanobacteria like Synechocystis sp. PCC 6803 utilize 4-hydroxybenzoate (B8730719). portlandpress.comnih.govresearchgate.net This is the same precursor used for ubiquinone biosynthesis in other bacteria. mdpi.com

The enzyme responsible for attaching the solanesyl side chain in Synechocystis sp. is a novel 4-hydroxybenzoate solanesyltransferase, encoded by the slr0926 gene. nih.gov This enzyme is distinct from the homogentisate solanesyltransferase found in plants. nih.govresearchgate.net This indicates that the biosynthetic pathway for this compound in cyanobacteria evolved from bacterial ubiquinone biosynthesis pathways. nih.gov In Synechococcus elongatus, recent studies have shown that benzoate (B1203000) compounds, including 4-hydroxybenzoate, are involved in plastoquinone biosynthesis. pnas.org

Role in Both Photosynthetic and Respiratory Electron Transport Chains in Cyanobacteria

In cyanobacteria, the photosynthetic and respiratory electron transport chains are not separated into different organelles as they are in eukaryotes. nih.govpnas.orgoup.com Both processes are located in the thylakoid membranes and share several key components, including the plastoquinone pool, the cytochrome b6f complex, and soluble electron carriers. pnas.orgoup.comresearchgate.net

Consequently, this compound in cyanobacteria functions as a central hub, mediating electron transfer in both photosynthesis and respiration. nih.govresearchgate.netresearchgate.net It accepts electrons from PSII during photosynthesis and from respiratory dehydrogenases, such as NADH dehydrogenase-1 (NDH-1) and succinate (B1194679) dehydrogenase (SDH), during respiration. pnas.org These electrons are then transferred to the cytochrome b6f complex and can proceed to either PSI for photosynthetic cyclic electron flow or to terminal oxidases for respiration. pnas.orgresearchgate.net This integrated system allows for a high degree of metabolic flexibility. researchgate.net

Distinct Redox Signaling Mechanisms in Cyanobacteria

The redox state of the plastoquinone pool is a critical regulatory signal in cyanobacteria, but the downstream mechanisms differ from those in plants. nih.govpnas.org The redox state of the PQ pool influences the expression of a wide range of genes, particularly those encoding photosynthetic proteins. nih.gov It is also involved in triggering state transitions and resetting the circadian clock in Synechococcus elongatus. pnas.orgpnas.org

In Synechococcus elongatus, the redistribution of respiratory complexes like NDH-1 within the thylakoid membrane is triggered by changes in the redox state of the plastoquinone pool. pnas.org Under low light, these complexes form discrete patches, but they become evenly distributed in moderate light, which corresponds to a more oxidized PQ pool. pnas.org This redistribution alters the partitioning of electrons between respiratory and photosynthetic pathways. pnas.org In Synechocystis sp., the redox state of the PQ pool is under strict homeostatic control, maintained within a narrow range under various physiological conditions. nih.gov This tight regulation underscores its central role in coordinating the intertwined processes of photosynthesis and respiration.

Advanced Research Methodologies and Theoretical Frameworks

Spectroscopic Techniques for Studying Plastoquinol-9 (B116176) Redox State and Dynamics

The investigation of this compound (PQH₂-9), the reduced form of Plastoquinone-9 (PQ-9), and its central role in photosynthetic electron transport relies on sophisticated biophysical techniques. These methods allow for real-time, non-invasive or minimally invasive measurements of the redox state and dynamics of the plastoquinone (B1678516) pool within the thylakoid membrane.

Chlorophyll (B73375) a fluorescence is a powerful, non-invasive probe of photosystem II (PSII) photochemistry and the status of the entire electron transport chain. researchgate.net When dark-adapted photosynthetic material is exposed to a saturating pulse of light, it exhibits a polyphasic fluorescence rise known as the Kautsky effect, or the OJIP transient. frontiersin.orgillinois.edu This curve provides detailed information about the flow of energy through PSII and the redox states of its electron acceptors. plos.org

The OJIP curve is plotted on a logarithmic time scale and shows distinct steps labeled O, J, I, and P:

O-J phase (up to ~2-3 ms): This initial rapid rise reflects the net reduction of Qₐ, the primary quinone electron acceptor of PSII. This phase is primarily influenced by the rate of charge separation in PSII reaction centers versus the oxidation of Qₐ⁻. frontiersin.org

J-I phase (~3 to 30 ms): The slower rise from J to I is widely interpreted as representing the reduction of the intersystem electron transport chain, most notably the plastoquinone (PQ) pool. researchgate.netresearchgate.net As Qₐ is re-oxidized by transferring its electron to the PQ pool via the Q₈ site, the accumulation of reduced plastoquinol (PQH₂) slows down further electron flow from Qₐ⁻, causing a rise in fluorescence. Therefore, the kinetics of the J-I phase are linearly related to the reduction of the PQ pool. researchgate.net

I-P phase (~30 ms (B15284909) to ~1 s): This final phase leading to the peak fluorescence (P, or Fₘ) reflects the reduction of the acceptor side of photosystem I (PSI), representing the full reduction capacity of the electron transport chain under the given conditions. researchgate.net

By analyzing the parameters derived from the OJIP curve, researchers can indirectly assess the size and redox state of the functional PQ pool. nih.gov For instance, the area above the fluorescence curve between the O and P steps provides a measure of the pool size of electron acceptors on the reducing side of PSII. Specifically, the area over the J-I phase is proportional to the amount of oxidized plastoquinone available to accept electrons. researchgate.net Although it is an indirect measurement, chlorophyll fluorescence provides a valuable semi-quantitative estimation of the in vivo redox state of the PQ pool, which is often used to study photosynthetic regulation under various physiological and stress conditions. nih.govoup.com

Table 1: Key OJIP Curve Parameters Related to the Plastoquinone Pool This table is interactive. You can sort and filter the data.

| Parameter | Description | Relation to this compound/Plastoquinone Pool | Reference(s) |

|---|---|---|---|

| J-I Phase | The rise in chlorophyll fluorescence between approximately 3 ms and 30 ms. | The rate and amplitude of this phase are directly related to the progressive reduction of the oxidized plastoquinone (PQ-9) pool to plastoquinol (PQH₂-9). | researchgate.net, researchgate.net, frontiersin.org |

| Area above J-I | The integrated area over the J-I phase of the OJIP curve. | Represents the available pool of oxidized plastoquinone that can be reduced by PSII. A larger area indicates a more oxidized PQ pool at the start of the measurement. | researchgate.net, nih.gov |

| Vⱼ | Relative variable fluorescence at the J-step. | An increase in Vⱼ can indicate a block in electron transport from Qₐ to the PQ pool, suggesting the pool is already highly reduced or its re-oxidation is impaired. | researchgate.net |

| F′/Fₘ | A fluorescence parameter measured under actinic light. | In steady-state conditions, this parameter can be used as an indicator of the PQ pool redox state, reflecting the balance of its reduction by PSII and oxidation by the cytochrome b₆f complex. | oup.com |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules with unpaired electrons, known as paramagnetic species. oxfordsciencetrove.comwikipedia.org While the fully oxidized (plastoquinone) and fully reduced (plastoquinol) forms of the molecule are diamagnetic (no unpaired electrons), the intermediate state, the plastosemiquinone radical (PQ•⁻), is paramagnetic. This radical is formed during the one-electron reduction of plastoquinone or the one-electron oxidation of plastoquinol.

EPR spectroscopy is highly effective for identifying and characterizing these transient radical species. frontiersin.org In the context of this compound research, EPR has been instrumental in several areas:

Studying Semiquinone Intermediates: EPR allows for the direct detection of the plastosemiquinone anion radical formed at the Qₐ and Q₈ binding sites of PSII. These signals provide insight into the electronic structure and environment of the quinone-binding pockets. nih.gov

Investigating Reactive Oxygen Species (ROS) Formation: EPR, combined with spin-trapping techniques, is used to detect and quantify short-lived ROS like singlet oxygen (¹O₂) and the superoxide (B77818) anion radical (O₂•⁻). frontiersin.orgnih.gov Studies have shown that loosely bound plastosemiquinones can reduce molecular oxygen to form O₂•⁻. nih.govplos.org

Elucidating the Antioxidant Role of Plastoquinol: By using EPR spin-trapping, researchers have demonstrated that exogenously added plastoquinol can efficiently scavenge ¹O₂ in PSII membranes that were depleted of their native plastoquinone. nih.gov This provides direct evidence for the protective, antioxidant function of PQH₂-9 within the thylakoid membrane, a role distinct from its function as an electron carrier. nih.gov

Table 2: Research Applications of EPR Spectroscopy in Studying this compound This table is interactive. You can sort and filter the data.

| Application | Key Findings | Significance | Reference(s) |

|---|---|---|---|

| Detection of Plasto-semiquinones | EPR signals corresponding to the plastosemiquinone radical (PQ•⁻) are detected at the Qₐ and Q₈ sites of PSII. | Confirms the one-electron transfer steps in the reduction of plastoquinone and allows for characterization of the quinone binding sites. | diva-portal.org, nih.gov |

| Superoxide Formation Analysis | Illumination of PSII membranes generates a superoxide-specific EPR signal, which is enhanced by adding exogenous plastoquinone. This signal is partially suppressed by the herbicide DCMU, which blocks the Q₈ site. | Demonstrates that plastosemiquinones are a source of superoxide radical formation in PSII. | nih.gov, plos.org |